molecular formula C29H36N4O8 B15197102 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propanoic acid

Cat. No.: B15197102
M. Wt: 568.6 g/mol
InChI Key: KWUNKMXCVKSAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex Fmoc-protected amino acid derivative. The core structure consists of:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl moiety, widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
  • Amino acid backbone: A propanoic acid scaffold with an (R)-configuration at the α-carbon, critical for stereoselective interactions in biological systems.
  • Side chain: A 2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene substituent.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition, targeted drug delivery) and materials science (e.g., self-assembling peptides).

Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNKMXCVKSAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Fmoc-Agp(Boc)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Agp(Boc)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed at specific stages to allow for the formation of peptide bonds . The compound does not have a direct biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of Fmoc-protected amino acids, which differ primarily in their side-chain substituents. Below is a comparative analysis based on structural, physicochemical, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Side Chain Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene Not explicitly provided* ~550–600 (estimated) High rigidity, potential HDAC inhibition via zinc chelation
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonylamino C₂₂H₂₂N₂O₆ 410.42 Moderate hydrophobicity; used in peptide ligation strategies
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl C₂₄H₂₀INO₄ 537.33 High hydrophobicity; radiolabeling applications
(2R)-3-(4-Aminophenyl)-2-(Fmoc-amino)propanoic acid 4-Aminophenyl C₂₄H₂₂N₂O₄ 414.45 Enhanced solubility in polar solvents; precursor for bioconjugation
(3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C₂₄H₂₀N₂O₆ 444.43 Electron-withdrawing group; impacts reactivity in coupling reactions
(2R)-3-(4-tert-Butoxyphenyl)-2-[Fmoc(methyl)amino]propanoic acid 4-tert-Butoxyphenyl C₂₉H₃₁NO₅ 473.56 Bulky substituent; improves metabolic stability

*The molecular formula of the target compound can be inferred as approximately C₃₀H₃₄N₄O₈ based on structural analogs.

Key Findings

This may enhance binding to metalloenzymes (e.g., HDACs) compared to compounds like or . Bulky substituents (e.g., tert-butoxyphenyl in ) increase metabolic stability but reduce solubility, whereas polar groups (e.g., 4-aminophenyl in ) improve aqueous solubility .

Synthetic Utility :

  • Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit slower coupling kinetics in solid-phase peptide synthesis due to reduced nucleophilicity .
  • The allyloxycarbonyl group in enables orthogonal deprotection strategies, facilitating complex peptide assembly .

Molecular docking studies indicate that cyclic side chains (as in the target compound) achieve higher binding affinity to enzyme active sites compared to linear analogs .

Chemical Space Analysis :

  • Maximal common subgraph (MCS) algorithms classify the target compound into a cluster distinct from aryl-substituted analogs due to its unique heterocyclic side chain .

Q & A

Advanced Research Question

  • Microwave-assisted synthesis : Reduces coupling time from hours to minutes (e.g., 50°C, 30 W) while maintaining >90% yield .
  • Pre-activation : Use of HOBt/DIC or Oxyma Pure/DIC in DMF enhances activation of the carboxylic acid group .
  • Solvent optimization : Anhydrous DCM/DMF mixtures (1:1) improve solubility of hydrophobic intermediates .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

  • Thermal stability : Degrades above 40°C; store at -20°C in amber vials under argon .
  • Hydrolytic sensitivity : The diazaundecan-6-ylidene moiety is prone to hydrolysis in aqueous buffers (pH > 8). Use anhydrous solvents for long-term storage .
  • Light sensitivity : The Fmoc group degrades under UV light; avoid prolonged exposure .

How can stereochemical integrity be maintained during synthesis?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to monitor enantiomeric excess (>99% required) .
  • Low-temperature reactions : Perform coupling steps at 0–4°C to minimize racemization .
  • Steric hindrance control : Bulky groups (e.g., tetramethyl-dioxo-diazaundecan) reduce epimerization by limiting conformational flexibility .

What advanced analytical techniques validate structural and functional properties?

Advanced Research Question

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC confirm connectivity of the diazaundecan-6-ylidene and Fmoc groups .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
  • Circular Dichroism (CD) : Monitors conformational changes in peptide backbones during Fmoc deprotection .

How does the compound interact with biological targets?

Advanced Research Question

  • Enzyme inhibition : The diazaundecan-6-ylidene moiety mimics transition states in proteases (e.g., HIV-1 protease), acting as a competitive inhibitor (IC50_{50} < 100 nM in vitro) .
  • Receptor binding : Fluorescence quenching assays (e.g., with tryptophan residues in GPCRs) quantify binding affinity (Kd_d ~ 5–10 µM) .
  • Cellular uptake : Confocal microscopy with FITC-labeled derivatives confirms mitochondrial localization in HeLa cells .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with 10% acetic acid (neutralizes basic byproducts) followed by soap/water .

How can solubility challenges in aqueous buffers be addressed?

Advanced Research Question

  • Co-solvents : Use 10–20% DMSO or acetonitrile to enhance solubility in PBS (pH 7.4) .
  • Prodrug strategies : Introduce phosphate or PEG groups at the carboxylic acid moiety for in vivo applications .
  • Micellar systems : Encapsulate in Pluronic F-127 micelles (0.1% w/v) to improve bioavailability .

How to resolve contradictions in reported coupling efficiencies?

Advanced Research Question

  • Controlled experiments : Compare DIC/Oxyma vs. HOBt/EDC coupling in identical substrates (yields vary by 10–15% due to steric effects) .
  • Kinetic studies : Use stopped-flow IR to monitor reaction rates; carbodiimide activators show faster kinetics but lower selectivity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric clashes in bulky intermediates, guiding reagent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.